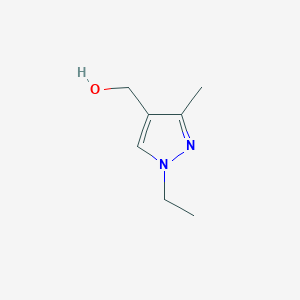

(1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-ethyl-3-methylpyrazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-9-4-7(5-10)6(2)8-9/h4,10H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJRCKAOAKAAHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol: A Key Intermediate in Drug Discovery

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2][3] This guide provides an in-depth, technically-focused protocol for the multi-step synthesis of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol, a valuable and functionalized building block for drug development. We will explore a robust and efficient three-step synthetic pathway, beginning with the construction of the pyrazole core, followed by regioselective formylation, and concluding with a chemoselective reduction. This document is intended for researchers, chemists, and professionals in the field of drug development, offering not just a procedural outline, but also the underlying chemical principles and rationale that govern each step, ensuring a reproducible and scalable synthesis.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved through a three-stage process. The strategy hinges on first establishing the core heterocyclic structure, followed by functionalization at the electron-rich C4 position, and finally, conversion of the introduced functional group to the desired primary alcohol.

The chosen pathway is as follows:

-

Pyrazole Core Formation & N-Alkylation: Synthesis of the 1-ethyl-3-methyl-1H-pyrazole precursor. This is accomplished by first forming 3-methyl-1H-pyrazol-5(4H)-one from readily available starting materials, followed by a standard N-ethylation.

-

Vilsmeier-Haack Formylation: Regioselective introduction of a formyl (-CHO) group at the C4 position of the pyrazole ring to yield 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde.

-

Chemoselective Reduction: Reduction of the aldehyde to the target primary alcohol, this compound, using a mild hydride reducing agent.

Part 1: Synthesis of the Precursor: 1-ethyl-3-methyl-1H-pyrazole

Scientific Rationale & Causality

The initial step involves the construction of the N-ethylated pyrazole ring. A highly reliable and common method for creating the 3-methylpyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.[4] We utilize ethyl acetoacetate and hydrazine hydrate for this purpose, which provides 3-methyl-1H-pyrazol-5(4H)-one in high yield.

The subsequent N-alkylation is a critical step. The pyrazole ring contains two nitrogen atoms, and in an unsymmetrical pyrazole, alkylation can potentially occur at either nitrogen, leading to regioisomers. For 3-methyl-1H-pyrazol-5(4H)-one and its tautomers, alkylation is directed to the N1 position under basic conditions. We employ a standard base-mediated alkylation using a strong base like sodium hydride (NaH) to deprotonate the pyrazole nitrogen, creating a potent nucleophile that readily attacks the ethylating agent (ethyl iodide).[5] This method is favored for its high efficiency and control.

Experimental Protocol

Step 1A: Synthesis of 3-methyl-1H-pyrazol-5(4H)-one

-

Setup: Equip a 250 mL round-bottomed flask with a magnetic stirrer and a reflux condenser.

-

Reaction: To the flask, add ethyl acetoacetate (0.1 mol, 13.0 g) dissolved in ethanol (50 mL).

-

Addition: While stirring, add hydrazine hydrate (0.2 mol, 10.0 g) dropwise. An exothermic reaction will be observed; maintain the temperature around 60°C with a water bath if necessary.

-

Crystallization: Upon completion of the addition, a crystalline solid will form. Continue stirring the mixture for 1 hour at room temperature.

-

Isolation: Cool the flask in an ice bath for 30 minutes to ensure complete crystallization. Filter the solid product, wash with a small amount of ice-cold ethanol, and dry under vacuum.

-

Yield: This procedure typically yields 3-methyl-1H-pyrazol-5(4H)-one as a white crystalline solid in high yield (>85%).[4]

Step 1B: Synthesis of 1-ethyl-3-methyl-1H-pyrazole

-

Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried 250 mL three-necked flask with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Reagents: Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to the flask. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0°C.

-

Deprotonation: To this suspension, add a solution of 3-methyl-1H-pyrazol-5(4H)-one (1.0 eq) in anhydrous DMF dropwise, ensuring the temperature does not exceed 5°C. Stir the mixture at 0°C for 30 minutes after the addition is complete.

-

Alkylation: Add ethyl iodide (1.2 eq) dropwise via the dropping funnel, maintaining the temperature at 0°C. After addition, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching & Extraction: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain 1-ethyl-3-methyl-1H-pyrazole as a pure liquid.

| Parameter | Step 1A | Step 1B |

| Primary Reagents | Ethyl acetoacetate, Hydrazine hydrate | 3-methyl-1H-pyrazol-5(4H)-one, NaH, Ethyl iodide |

| Solvent | Ethanol | Anhydrous DMF |

| Temperature | 60°C, then RT, then 0°C | 0°C to Room Temperature |

| Reaction Time | ~2 hours | 4-6 hours |

| Typical Yield | >85% | 70-80% |

| Table 1: Summary of Reaction Parameters for Stage 1. |

Part 2: Vilsmeier-Haack Formylation

Scientific Rationale & Mechanism

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic systems.[6][7] The reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is generated in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).

The mechanism proceeds as follows:

-

Formation of Vilsmeier Reagent: DMF acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic chloroiminium cation, also known as the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution: The pyrazole ring, being an electron-rich heterocycle, attacks the electrophilic carbon of the Vilsmeier reagent. The substitution occurs preferentially at the C4 position, which has the highest electron density in N-alkylated pyrazoles.

-

Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product, 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde.

This regioselectivity is a key advantage, providing a direct route to the desired 4-substituted pyrazole without the formation of other isomers.[8][9]

Experimental Protocol

-

Setup: Equip a flame-dried 250 mL three-necked flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Cool the flask in an ice-salt bath to 0°C.

-

Vilsmeier Reagent Formation: To the flask, add anhydrous DMF (5 eq). Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature is maintained between 0-5°C. Stir the mixture for 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.

-

Addition of Pyrazole: Add a solution of 1-ethyl-3-methyl-1H-pyrazole (1.0 eq) in a small amount of anhydrous DMF dropwise to the freshly prepared Vilsmeier reagent.

-

Reaction: After the addition is complete, remove the cooling bath and heat the reaction mixture to 80-90°C for 2-3 hours. Monitor the reaction's progress by TLC.

-

Work-up: Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization & Extraction: Neutralize the aqueous solution to pH 7-8 with a saturated sodium bicarbonate (NaHCO₃) solution. Extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude oil by column chromatography to yield 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde.

| Parameter | Value |

| Primary Reagents | 1-ethyl-3-methyl-1H-pyrazole, POCl₃, DMF |

| Temperature | 0°C, then 80-90°C |

| Reaction Time | 2-3 hours at 80-90°C |

| Work-up | Aqueous hydrolysis and neutralization |

| Typical Yield | 65-75% |

| Table 2: Summary of Reaction Parameters for Stage 2. |

Part 3: Chemoselective Reduction to the Target Alcohol

Scientific Rationale & Reagent Selection

The final step is the reduction of the aldehyde functional group to a primary alcohol. For this transformation, sodium borohydride (NaBH₄) is the reagent of choice.[10]

Causality behind Reagent Choice:

-

Chemoselectivity: NaBH₄ is a mild reducing agent. Unlike more powerful reagents such as lithium aluminum hydride (LiAlH₄), it selectively reduces aldehydes and ketones. It will not reduce other potentially sensitive functional groups that might be present in more complex derivatives, such as esters or amides.[10][11]

-

Safety and Practicality: NaBH₄ is significantly safer and easier to handle than LiAlH₄. It is stable in air and can be used in protic solvents like methanol or ethanol, whereas LiAlH₄ reacts violently with such solvents and requires strictly anhydrous conditions.[12]

-

Efficiency: The reduction of aldehydes with NaBH₄ is typically fast, clean, and high-yielding at room temperature or below, making it an ideal choice for both lab-scale and potential scale-up operations.[11]

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide by the solvent (e.g., methanol) yields the primary alcohol.[13]

Experimental Protocol

-

Setup: In a 100 mL round-bottomed flask equipped with a magnetic stirrer, dissolve 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol (20 mL).

-

Cooling: Cool the solution in an ice bath to 0°C.

-

Reduction: Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor for the disappearance of the starting material by TLC.

-

Quenching: Cool the flask back to 0°C and slowly add 1 M hydrochloric acid (HCl) to quench the excess NaBH₄ and neutralize the mixture. Be cautious as hydrogen gas evolution will occur.

-

Solvent Removal: Remove the methanol under reduced pressure.

-

Extraction: Add water to the residue and extract the product with dichloromethane (DCM) or ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the final product, this compound, which can be further purified by recrystallization or column chromatography if necessary.

| Parameter | Value |

| Primary Reagents | 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde, NaBH₄ |

| Solvent | Methanol or Ethanol |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 1-2 hours |

| Typical Yield | >90% |

| Table 3: Summary of Reaction Parameters for Stage 3. |

Conclusion

This guide details a reliable and efficient three-stage synthesis for this compound. By leveraging a classical pyrazole synthesis, a regioselective Vilsmeier-Haack formylation, and a mild, chemoselective NaBH₄ reduction, this key pharmaceutical intermediate can be produced in good overall yield. The principles and protocols outlined herein provide a solid foundation for researchers engaged in the synthesis of pyrazole-based compounds for drug discovery and development.

References

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]

- Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-1.

-

Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available at: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

- Kumar, A., et al. (2019). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 9(1), 1-1.

-

Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Available at: [Link]

-

ResearchGate. One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Available at: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

-

Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]

-

ResearchGate. Reduction using sodium borohyride?. Available at: [Link]

-

RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Available at: [Link]

-

MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

-

Leah4sci. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Available at: [Link]

-

Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Available at: [Link]

Sources

- 1. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 2. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 3. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 4. rjpbcs.com [rjpbcs.com]

- 5. benchchem.com [benchchem.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol (CAS No. 494214-30-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile building block in the design of novel therapeutic agents. This guide provides a comprehensive technical overview of a specific pyrazole derivative, (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol (CAS No. 494214-30-1), a compound of interest for its potential applications in drug discovery and agrochemical development.[1] The presence of a hydroxymethyl group at the 4-position offers a reactive handle for further chemical modifications, enabling the exploration of a diverse chemical space.

Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₇H₁₂N₂O | - |

| Molecular Weight | 140.18 g/mol | [2] |

| Appearance | Off-white to pale yellow solid | Based on similar pyrazole methanols. |

| Melting Point | Not available | Likely a low-melting solid. |

| Boiling Point | Not available | - |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. | General solubility for pyrazole derivatives. |

| pKa | Not available | The pyrazole ring is weakly basic. |

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of its corresponding carboxylic acid ester, ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate. This transformation is a standard procedure in organic synthesis, and the following protocol is adapted from established methods for the reduction of similar pyrazole esters.[3]

Diagram of the Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocol: Reduction of Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and available starting materials. Appropriate safety precautions must be taken when working with lithium aluminum hydride (LAH), which is a highly reactive and pyrophoric reagent.

Materials:

-

Ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Diatomaceous earth (Celite®)

-

Deionized water

-

1 M Sodium hydroxide (NaOH) solution

-

Round-bottom flask, flame-dried

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 to 2.0 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Cooling: Cool the LAH suspension to 0 °C using an ice bath.

-

Addition of Ester: Dissolve ethyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C with an ice bath. Cautiously and sequentially add deionized water (volume in mL equal to the mass of LAH in g), followed by 1 M NaOH solution (volume in mL equal to the mass of LAH in g), and finally deionized water again (volume in mL equal to three times the mass of LAH in g). This Fieser workup method is crucial for safely quenching the excess LAH and precipitating the aluminum salts.

-

Filtration: Stir the resulting granular precipitate for 30 minutes. Add anhydrous sodium sulfate or magnesium sulfate to the mixture to ensure complete drying. Filter the suspension through a pad of Celite® in a Büchner funnel. Wash the filter cake thoroughly with THF.

-

Purification: Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.

Spectroscopic Characterization

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | s | 1H | Pyrazole C5-H |

| ~4.5 | d | 2H | -CH₂OH |

| ~4.1 | q | 2H | -NCH₂CH₃ |

| ~2.3 | s | 3H | Pyrazole C3-CH₃ |

| ~1.9 | t | 1H | -CH₂OH |

| ~1.4 | t | 3H | -NCH₂CH₃ |

Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | Pyrazole C3 |

| ~138 | Pyrazole C5 |

| ~118 | Pyrazole C4 |

| ~55 | -CH₂OH |

| ~45 | -NCH₂CH₃ |

| ~15 | -NCH₂CH₃ |

| ~11 | Pyrazole C3-CH₃ |

Expected IR Spectroscopy Data

A broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol group is expected. C-H stretching bands will be observed around 2850-3000 cm⁻¹.

Applications in Drug Development

The pyrazole scaffold is a key component in a wide array of therapeutic agents, demonstrating activities such as anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[4] this compound serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The primary hydroxyl group can be readily converted into other functional groups or used as a point of attachment for building larger molecular architectures.

Diagram of Potential Derivatizations

Caption: Potential derivatizations of the primary alcohol.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, it is highly recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

References

-

PubChem. (1-ethyl-3-methyl-1H-pyrazol-5-yl)methanol. [Link]

-

Chem-Impex. 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid. [Link]

-

RCSB. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives.[Link]

Sources

An In-depth Technical Guide to the NMR Spectral Analysis of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound, (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR spectroscopy as applied to this specific pyrazole derivative. We will explore predicted ¹H and ¹³C NMR data, detail the necessary experimental protocols for data acquisition, and provide a thorough interpretation of the spectral features, grounded in established principles of magnetic resonance and heterocyclic chemistry.

Introduction: The Significance of Pyrazole Derivatives

Pyrazole and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. The specific substitution pattern of this compound presents a unique electronic and steric environment, making a detailed structural elucidation by NMR spectroscopy essential for its characterization and for understanding its potential interactions in biological systems.

Predicted NMR Spectral Data

While experimental spectra for this exact molecule are not widely published, we can predict the ¹H and ¹³C NMR chemical shifts with high accuracy by drawing comparisons with structurally related pyrazole derivatives and considering the electronic effects of the substituents.[1] The electron-donating nature of the ethyl and methyl groups, alongside the hydroxymethyl moiety, will influence the chemical shifts of the pyrazole ring protons and carbons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 (ring) | ~7.3-7.5 | s | - |

| -CH₂OH | ~4.4-4.6 | d | ~5-6 |

| -OH | ~2.0-3.0 | t | ~5-6 |

| N-CH₂-CH₃ | ~4.0-4.2 | q | ~7.3 |

| Ring-CH₃ | ~2.1-2.3 | s | - |

| N-CH₂-CH₃ | ~1.3-1.5 | t | ~7.3 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~148-152 |

| C-5 | ~135-139 |

| C-4 | ~110-114 |

| -CH₂OH | ~55-59 |

| N-CH₂-CH₃ | ~43-47 |

| Ring-CH₃ | ~11-14 |

| N-CH₂-CH₃ | ~14-16 |

Experimental Protocols for NMR Data Acquisition

Obtaining high-quality, reproducible NMR data is paramount for accurate structural elucidation. The following is a standardized protocol for the acquisition of ¹H and ¹³C NMR spectra for this compound.

1. Sample Preparation:

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆. The chemical shifts of residual solvent peaks can be used as a secondary reference.[2][3]

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[4]

2. ¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically 12-16 ppm.

-

Number of Scans: 16-64 scans are usually sufficient, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.

3. ¹³C NMR Spectroscopy:

-

Instrument: A spectrometer with a broadband probe is required.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to obtain singlets for all carbon signals.

-

Spectral Width: Typically 0-220 ppm.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.

4. 2D NMR Spectroscopy (for Unambiguous Assignments):

For complex molecules, 2D NMR techniques are invaluable for confirming assignments.[5]

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system (e.g., the ethyl group and the coupling between the -CH₂OH and -OH protons).[4]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.[5]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular framework.[5][6]

Caption: NMR Experimental Workflow.

Interpretation of Spectral Data

The interpretation of the NMR spectra relies on understanding the influence of the molecular structure on the chemical shifts, coupling constants, and integration of the signals.[4]

-

¹H NMR Spectrum:

-

Pyrazole Ring Proton (H-5): The singlet in the aromatic region corresponds to the lone proton on the pyrazole ring. Its downfield shift is characteristic of protons on an aromatic heterocyclic ring.[7]

-

Hydroxymethyl Group (-CH₂OH): The methylene protons appear as a doublet due to coupling with the hydroxyl proton. The chemical shift is influenced by the electronegative oxygen atom.

-

Hydroxyl Proton (-OH): This proton will appear as a triplet, coupled to the adjacent methylene protons. Its chemical shift can be variable and is sensitive to concentration, temperature, and solvent.[8]

-

N-Ethyl Group: This group will exhibit a classic quartet for the methylene protons (coupled to the three methyl protons) and a triplet for the methyl protons (coupled to the two methylene protons).[1]

-

Ring-Methyl Group: A singlet in the upfield region, characteristic of a methyl group attached to an aromatic ring.

-

-

¹³C NMR Spectrum:

-

Pyrazole Ring Carbons (C-3, C-4, C-5): The chemical shifts of these carbons are indicative of the pyrazole ring's aromaticity and are influenced by the substituents. The carbon bearing the methyl group (C-3) and the unsubstituted carbon (C-5) will be downfield, while the carbon attached to the hydroxymethyl group (C-4) will be more shielded.[9][10]

-

Hydroxymethyl Carbon (-CH₂OH): The signal for this carbon will appear in the typical range for an sp³ carbon attached to an oxygen atom.

-

N-Ethyl and Ring-Methyl Carbons: These will appear in the upfield aliphatic region of the spectrum.

-

Caption: Predicted NMR Chemical Shift Assignments.

Conclusion

This technical guide provides a robust framework for the NMR spectral analysis of this compound. By combining predicted spectral data with detailed experimental protocols and a thorough interpretation strategy, researchers can confidently characterize this and similar pyrazole derivatives. The application of 1D and 2D NMR techniques is essential for the unambiguous assignment of all proton and carbon signals, providing a complete structural picture that is fundamental for its application in drug discovery and development.

References

- Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.

- ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.

- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.

- Benchchem. A Comparative Guide to the NMR Spectral Analysis of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.

-

Chemistry LibreTexts. NMR - Interpretation. Available from: [Link]

-

nptelhrd. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry [Video]. YouTube. Available from: [Link]

-

University of Potsdam. Chemical shifts. Available from: [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(3), 661-667. Available from: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of organic chemistry, 62(21), 7512-7515. Available from: [Link]

-

Abraham, R. J., & Mobli, M. (2007). ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. modgraph.co.uk [modgraph.co.uk]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Crystal Structure Analysis of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol: A Hypothetical Case Study

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the writing of this guide, the crystal structure for (1-ethyl-3-methyl-1H-pyrazol-4-yl)methanol has not been publicly deposited. This document, therefore, serves as an in-depth, hypothetical guide to the complete process of its structural determination and analysis. The methodologies described are field-proven, and for illustrative purposes, quantitative data from the closely related and structurally characterized compound, (1,3-dimethyl-1H-pyrazol-4-yl)methanol, will be used as a realistic proxy where applicable.

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] The precise three-dimensional arrangement of atoms and the landscape of intermolecular interactions within a crystal lattice are paramount, as they dictate crucial physicochemical properties such as solubility, stability, and bioavailability. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating this atomic-level architecture, providing unparalleled insights into molecular geometry and packing.[3]

This guide provides a comprehensive walkthrough of the entire crystal structure analysis workflow, from chemical synthesis to advanced computational analysis, using this compound as a model compound. We will explore not just the "how" but the critical "why" behind each experimental and analytical choice, ensuring a robust and self-validating scientific narrative.

Part 1: Synthesis and Characterization

The first and most fundamental step is the synthesis and purification of the target compound. A plausible and efficient route involves a two-step process starting from the commercially available 1-ethyl-3-methyl-1H-pyrazole.

Synthetic Pathway: Vilsmeier-Haack Formylation and Subsequent Reduction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic systems like pyrazoles.[4][5] The resulting aldehyde is then selectively reduced to the corresponding alcohol.

Caption: Synthetic route to the target compound.

Experimental Protocol: Synthesis

Step 1: Formylation

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, cool phosphorus oxychloride (POCl₃, 1.2 eq.) in anhydrous dimethylformamide (DMF, 5 vols.) to 0°C.

-

Slowly add a solution of 1-ethyl-3-methyl-1H-pyrazole (1.0 eq.) in anhydrous DMF (2 vols.) to the Vilsmeier reagent, maintaining the temperature below 5°C. Causality: This exothermic reaction is controlled at low temperatures to prevent side reactions and ensure regioselective formylation at the electron-rich C4 position.

-

Allow the mixture to warm to room temperature and then heat to 80-90°C for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude aldehyde.

Step 2: Reduction

-

Dissolve the crude 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde in methanol (10 vols.) and cool the solution to 0°C.

-

Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, ensuring the temperature remains below 10°C. Causality: NaBH₄ is a mild and selective reducing agent that efficiently converts the aldehyde to an alcohol without affecting the pyrazole ring.

-

Stir the reaction at room temperature for 1-2 hours until TLC analysis indicates the complete disappearance of the aldehyde.

-

Quench the reaction by the slow addition of water, and then remove the methanol under reduced pressure.

-

Extract the residue with dichloromethane (3x), dry the combined organic phases over MgSO₄, and evaporate the solvent to yield the crude product.

Purification and Spectroscopic Characterization

The crude product is purified by column chromatography on silica gel. The identity and purity of this compound are then confirmed using a suite of spectroscopic techniques.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the pyrazole proton (H5), ethyl group (CH₂ and CH₃), methyl group (C3-CH₃), and the newly formed hydroxymethyl group (CH₂ and OH).[6] |

| ¹³C NMR | Resonances for all unique carbon atoms, including the key upfield shift of the former aldehyde carbon to a hydroxymethyl carbon signal (~55-65 ppm).[6] |

| FT-IR | A broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol functional group.[7] |

| Mass Spec. | A molecular ion peak [M]⁺ or protonated species [M+H]⁺ corresponding to the calculated molecular weight of C₇H₁₂N₂O (140.18 g/mol ).[7] |

Part 2: Single Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step in the entire analysis.[8] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline form.

Methodologies for Crystal Growth

Several techniques can be employed, and the optimal method is typically found through systematic screening of various solvents and conditions.[9]

-

Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate) and left in a loosely covered vial, allowing the solvent to evaporate slowly over several days.[9]

-

Vapor Diffusion: A concentrated solution of the compound in a relatively volatile solvent is placed in a small, open vial. This vial is then sealed inside a larger jar containing a less volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the more volatile solvent slowly diffuses out while the anti-solvent vapor diffuses in, gradually reducing the compound's solubility and inducing crystallization.[9]

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed to room temperature, or even lower in a refrigerator.

Experimental Protocol: Crystal Growth by Slow Evaporation

-

Dissolve 10-20 mg of purified this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate/hexane mixture) in a small, clean vial.

-

Cover the vial with parafilm and puncture it with a needle 1-2 times to allow for slow evaporation.

-

Place the vial in a vibration-free location and observe it over several days to weeks for the formation of well-defined, transparent crystals. Causality: Slow evaporation is crucial. Rapid crystal growth often leads to defects and poorly ordered lattices, unsuitable for diffraction.

Part 3: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides detailed information about the internal lattice of a crystal, including unit cell dimensions, bond lengths, and bond angles.[8]

Caption: Workflow for Single-Crystal X-ray Diffraction.

Data Collection

-

A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.[8]

-

The mounted crystal is placed on the diffractometer and centered in the X-ray beam.

-

Data is collected by rotating the crystal while it is irradiated with monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation). A detector records the positions and intensities of the diffracted X-ray beams, generating a series of diffraction images.[8][10]

Structure Solution and Refinement

The collected data is processed to generate a file containing the Miller indices (h, k, l) and intensity for each reflection. This file is the input for structure solution and refinement software.[11]

Software: The combination of SHELX programs (for solving and refining) within the Olex2 graphical user interface is a powerful and widely used suite for small molecule crystallography.[12][13]

Step-by-Step Refinement Protocol (using Olex2):

-

Data Import: Load the reflection file (.hkl) and instruction file (.ins) into Olex2.[14]

-

Structure Solution: Use an integrated solving program like SHELXT to apply direct methods or Patterson synthesis to find the initial positions of the heaviest atoms, generating a preliminary structural model.[11][14]

-

Initial Refinement: Assign atomic identities (C, N, O) to the electron density peaks and perform an initial least-squares refinement. This process adjusts atomic positions and displacement parameters to minimize the difference between observed and calculated structure factors.[15]

-

Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically. This models the thermal motion of each atom as an ellipsoid rather than a sphere, providing a more accurate model.[16]

-

Hydrogen Atom Placement: Add hydrogen atoms to the model using geometric constraints (a "riding model") and refine the structure again.[15]

-

Final Refinement Cycles: Continue refining the model until convergence is reached, indicated by a stable R-factor (a measure of the agreement between the experimental data and the calculated model) and minimal shifts in atomic parameters.[15]

Part 4: Results and Discussion - A Structural Deep Dive

This section presents the analysis of the refined crystal structure. While the actual data for the title compound is unavailable, we will use data from the structurally analogous (1,3-dimethyl-1H-pyrazol-4-yl)methanol (CSD Refcode: XOPCAJ) for a realistic discussion.

Crystallographic Data Summary

| Parameter | Illustrative Data for (C₆H₁₀N₂O) |

| Formula | C₆H₁₀N₂O |

| Moiety Formula | C₆H₁₀N₂O |

| Formula Weight | 126.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.973(3) |

| b (Å) | 11.237(4) |

| c (Å) | 8.271(3) |

| β (°) | 108.77(3) |

| Volume (ų) | 701.1(4) |

| Z | 4 |

| R-factor (%) | 4.8 |

| (Data sourced from a representative pyrazole methanol structure for illustrative purposes) |

Molecular Geometry

The analysis of bond lengths and angles confirms the expected molecular geometry of the pyrazole derivative. The pyrazole ring is planar, and the bond lengths are consistent with its aromatic character. The C-O bond length of the methanol group and the C-N and C-C bonds of the ethyl group would be compared to standard values to ensure they fall within expected ranges.

Supramolecular Architecture and Hirshfeld Surface Analysis

Understanding how molecules pack in the crystal is crucial. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions.[14][16] The Hirshfeld surface is mapped with a normalized contact distance (dnorm), where red spots indicate close contacts (shorter than van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts.[1]

Caption: Workflow for Hirshfeld surface analysis.

2D Fingerprint Plots: These plots summarize all intermolecular contacts by plotting the distance to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ).[2] Different types of interactions have characteristic shapes on the plot. For a molecule like this compound, key interactions would be:

-

O-H···N Hydrogen Bonds: The hydroxyl group can act as a hydrogen bond donor to the nitrogen atom of an adjacent pyrazole ring. This would appear as sharp, distinct spikes on the 2D fingerprint plot.[17]

-

C-H···π Interactions: Hydrogen atoms from the ethyl or methyl groups can interact with the electron-rich face of a neighboring pyrazole ring.

-

H···H Contacts: These are generally the most abundant but weakest interactions, appearing as a large, diffuse region in the center of the fingerprint plot.[1]

Part 5: Computational Chemistry (DFT) Analysis

Density Functional Theory (DFT) calculations serve as a powerful complement to experimental data. By optimizing the molecular geometry in the gas phase, we can assess the impact of crystal packing forces on the molecule's conformation.

Computational Protocol

-

Geometry Optimization: The molecular structure from the CIF file is used as the starting point for a full geometry optimization in the gas phase. A common and reliable level of theory for such organic molecules is B3LYP with a 6-311G basis set.[18][19]

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to confirm it represents a true energy minimum (no imaginary frequencies).

-

Property Calculation: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) are calculated. The HOMO-LUMO energy gap provides insight into the molecule's chemical reactivity and stability.[18][20]

By comparing the DFT-optimized geometry with the experimental crystal structure, one can quantify the conformational changes induced by the intermolecular forces in the solid state, providing a deeper understanding of the structure-property relationship.

Conclusion

This guide has outlined a comprehensive, multi-faceted approach to the crystal structure analysis of a novel pyrazole derivative. By integrating chemical synthesis, meticulous crystal growth, high-precision SC-XRD, and advanced computational analysis, researchers can gain a complete and validated understanding of a molecule's three-dimensional architecture. This detailed structural knowledge is an indispensable asset in the rational design and development of new therapeutic agents, enabling scientists to build a robust bridge between molecular structure and biological function.

References

-

OlexSys Ltd. (n.d.). Refinement. OlexSys. Retrieved from [Link][15]

-

Tiekink, E. R., & Zukerman-Schpector, J. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(6), 624-636. [Link][1]

-

OlexSys Ltd. (n.d.). Refinement. OlexSys. Retrieved from [Link][15]

-

IMSERC. (2015). Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. Northwestern University. Retrieved from [Link][14]

-

CrystalExplorer. (n.d.). Fingerprint Plots. Retrieved from [Link][2]

-

IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Northwestern University. Retrieved from [Link][11]

-

Powell, H. R. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 58-62. [Link][10]

-

University of Saskatchewan. (n.d.). Single Crystal XRD: Data Acquisition and Structure Solving. Retrieved from [Link][21]

-

EdShare. (n.d.). SCXRD: Producing the crystal structure Software: Olex2. University of Southampton. Retrieved from [Link][22]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(1), 1-8. [Link][9]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center. Retrieved from [Link][8]

-

Otterbein University. (n.d.). Crystallographic Facilities @ Otterbein. Retrieved from [Link][12]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. International Journal of Electrochemical Science, 9, 3635-3644. [Link][20]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link][4]

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link][8]

-

OlexSys Ltd. (n.d.). Overview. OlexSys. Retrieved from [Link][13]

-

Bibliomed. (n.d.). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Retrieved from [Link][5]

-

Attaryan, O. S., et al. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of General Chemistry, 76(11), 1817-1819. [Link][23]

-

Elgemeie, G. H., et al. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Journal of the Iranian Chemical Society, 19, 137-151. [Link][7]

-

Naceiri Mrabti, H., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(11), 3549. [Link][24]

-

Peak Proteins. (2021). Beginners Guide To X-ray Data Processing. Retrieved from [Link][25]

-

Request PDF. (n.d.). Crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives. Retrieved from [Link][26]

-

Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link][17]

-

CrystalExplorer. (n.d.). Filtered fingerprint plots. Retrieved from [Link][27]

-

Tian, S. (2020). Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?. ResearchGate. Retrieved from [Link][18]

-

Google Patents. (n.d.). Method for synthesis of 5-hydroxy-4-thiomethylpyrazole compound. Retrieved from [28]

-

Request PDF. (n.d.). DFT B3LYP/6-311+G calculation study of a new nonclassical mechanism of electrophilic functionalization of aromatic C–H bond via aryl cation formation*. Retrieved from [Link][19]

Sources

- 1. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. crystalexplorer.net [crystalexplorer.net]

- 3. researchgate.net [researchgate.net]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]

- 6. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 7. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Polysubstituted pyrazoles, part 6. Synthesis of some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives linked to nitrogenous heterocyclic ring systems as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. imserc.northwestern.edu [imserc.northwestern.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. imserc.northwestern.edu [imserc.northwestern.edu]

- 15. Refinement | OlexSys [olexsys.org]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. sssc.usask.ca [sssc.usask.ca]

- 22. edshare.soton.ac.uk [edshare.soton.ac.uk]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Beginners Guide To X-ray Data Processing | Peak Proteins [peakproteins.com]

- 26. researchgate.net [researchgate.net]

- 27. crystalexplorer.net [crystalexplorer.net]

- 28. RU2386619C2 - Method for synthesis of 5-hydroxy-4-thiomethylpyrazole compound - Google Patents [patents.google.com]

The Pharmacological Landscape of Pyrazole Derivatives: A Technical Guide to Synthesis, Biological Evaluation, and Therapeutic Potential

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide provides a comprehensive technical review of this versatile heterocyclic scaffold, designed for professionals in drug discovery and development. We delve into the synthetic methodologies, focusing on the robust Knorr pyrazole synthesis, and provide a detailed experimental protocol. The core of this document is an in-depth exploration of the diverse biological activities of pyrazole derivatives, with dedicated sections on their anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. Each section explains the underlying mechanisms of action, supported by signaling pathway diagrams, quantitative data on compound efficacy, and insights into structure-activity relationships (SAR). Furthermore, we present validated, step-by-step protocols for key biological assays, including the MTT assay for cytotoxicity and the carrageenan-induced paw edema model for in-vivo anti-inflammatory assessment. This guide aims to serve as a vital resource, bridging synthetic chemistry with pharmacological application and highlighting the enduring potential of the pyrazole nucleus in modern drug development.

Introduction: The Pyrazole Scaffold

Pyrazole is a five-membered aromatic heterocyclic molecule containing two adjacent nitrogen atoms.[1] First described by Ludwig Knorr in 1883, this scaffold has become a "privileged structure" in medicinal chemistry due to its unique chemical properties and its ability to serve as a pharmacophore in a wide array of drug molecules.[1] The presence of the two nitrogen atoms imparts polarity and reactivity, allowing for various substitution reactions and making the pyrazole ring a versatile template for drug design.[2]

The therapeutic journey of pyrazoles began with early drugs like Antipyrine, an analgesic and antipyretic.[3] However, the full potential of this scaffold was realized with the development of modern therapeutics like Celecoxib, a selective COX-2 inhibitor that demonstrates potent anti-inflammatory effects with a favorable safety profile compared to traditional NSAIDs.[4] This success has spurred extensive research, revealing that pyrazole derivatives possess a remarkable spectrum of biological activities, including anticancer, antimicrobial, antiviral, and neuroprotective effects.[1][5]

This guide offers a senior-level perspective on the field, explaining the causality behind experimental choices, providing validated protocols, and summarizing key efficacy data to empower researchers in their quest to develop novel pyrazole-based therapeutics.

The Versatile Scaffold: Synthesis of Pyrazole Derivatives

The construction of the pyrazole ring is a fundamental step in harnessing its therapeutic potential. Among various methods, the Knorr pyrazole synthesis and its variations are cornerstone reactions, valued for their efficiency and the high stability of the resulting aromatic pyrazole ring.[6]

Causality in Synthetic Choice: The Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound (like a β-keto ester) with a hydrazine derivative, is frequently chosen for several reasons.[6] Firstly, the starting materials are readily available and often inexpensive. Secondly, the reaction proceeds with high efficiency, driven by the thermodynamic stability of the aromatic pyrazole product.[6] Finally, the use of different substituted hydrazines and dicarbonyl compounds allows for the creation of a diverse library of pyrazole derivatives, which is essential for structure-activity relationship (SAR) studies.

Experimental Protocol: Knorr Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

This protocol describes a standard, reliable method for synthesizing a pyrazolone derivative, a tautomer of the aromatic pyrazole, from common laboratory reagents.[6]

Materials:

-

Ethyl benzoylacetate

-

Hydrazine hydrate

-

1-Propanol

-

Glacial acetic acid

-

20-mL scintillation vial

-

Magnetic stir bar and hot plate

-

TLC plates (silica gel) and developing chamber

-

Mobile Phase: 30% Ethyl acetate / 70% Hexane

-

Vacuum filtration apparatus

Procedure:

-

In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

-

Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture. The acetic acid acts as a catalyst for the condensation reaction.[6]

-

Add a stir bar and place the vial on a hot plate with stirring.

-

Heat the reaction mixture to approximately 100°C.

-

After 1 hour, monitor the reaction's progress by performing a 3-lane Thin Layer Chromatography (TLC) analysis using 30% ethyl acetate/70% hexane as the mobile phase. Spot the starting material (ethyl benzoylacetate) and the reaction mixture.

-

Continue heating until the TLC analysis indicates the starting ketoester has been completely consumed.

-

Once the reaction is complete, add water (10 mL) to the hot, stirring reaction mixture. This will cause the product to precipitate out of the solution.[6]

-

Isolate the solid product by vacuum filtration, wash with cold water to remove any remaining impurities, and dry to obtain the final product, 5-phenyl-2,4-dihydro-3H-pyrazol-3-one.[6]

Synthesis Workflow Diagram

Caption: Knorr Pyrazole Synthesis Workflow.

A Spectrum of Biological Activity

The pyrazole scaffold's true value lies in its broad spectrum of pharmacological activities.[5] Different substitutions around the core ring can dramatically alter the molecule's interaction with biological targets, leading to a wide range of therapeutic effects.

Anti-inflammatory Activity

Pyrazole derivatives are renowned for their anti-inflammatory prowess, primarily through the inhibition of cyclooxygenase (COX) enzymes.[4]

Mechanism of Action: Inflammation is mediated by prostaglandins, which are synthesized by COX enzymes. COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, while COX-2 is induced during inflammation and is a primary therapeutic target.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen inhibit both enzymes, leading to gastrointestinal side effects. Pyrazole derivatives, such as Celecoxib, can be designed to selectively inhibit COX-2, offering potent anti-inflammatory effects with reduced toxicity.[4] Other mechanisms include the modulation of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and the suppression of the NF-κB signaling pathway.[4]

Signaling Pathway Diagram:

Caption: Mechanism of COX-2 Inhibition.

Quantitative Data: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Celecoxib | COX-2 | 0.04 | 30 | [7] |

| Compound 125a | COX-2 | - | 8.22 | [7] |

| Compound 125b | COX-2 | - | 9.31 | [7] |

| 3,5-diarylpyrazole | COX-2 | 0.01 | - | [4] |

| Pyrazole-thiazole hybrid | COX-2/5-LOX | 0.03 / 0.12 | - | [4] |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 | 225 |[4] |

Anticancer Activity

Numerous studies have demonstrated that pyrazole derivatives can inhibit the growth of various cancer cells by targeting key proteins involved in cell proliferation and survival.[2][8]

Mechanism of Action: The anticancer effects of pyrazoles are often attributed to their ability to act as kinase inhibitors. They can target a range of kinases, including Cyclin-Dependent Kinases (CDKs) like CDK2, which are crucial for cell cycle progression, as well as kinases in growth factor signaling pathways like VEGFR-2 and PI3K.[2] By inhibiting these enzymes, pyrazole derivatives can halt the cell cycle, induce apoptosis (programmed cell death), and prevent tumor growth.[5]

Signaling Pathway Diagram:

Caption: Inhibition of CDK2-mediated cell cycle progression.

Quantitative Data: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Target | Reference |

|---|---|---|---|---|

| Compound 157 | HCT-116 (Colon) | 1.51 | - | [7] |

| Compound 158 | MCF-7 (Breast) | 7.68 | - | [7] |

| Compound 33 | - | < 23.7 | CDK2 (0.074) | [2] |

| Compound 34 | - | < 23.7 | CDK2 (0.095) | [2] |

| Compound 43 | MCF-7 (Breast) | 0.25 | PI3 Kinase | [2] |

| Doxorubicin (Ref.) | MCF-7 (Breast) | 0.95 | - |[2] |

Antimicrobial Activity

The pyrazole scaffold is also present in compounds with significant activity against a range of microbial pathogens, including drug-resistant strains.[9]

Mechanism of Action: While varied, one key mechanism for the antibacterial action of pyrazoles is the inhibition of bacterial DNA gyrase.[9] This enzyme is essential for DNA replication in bacteria, and its inhibition leads to bacterial cell death. Pyrazoles have shown broad-spectrum activity against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as antifungal activity against pathogens like Candida albicans.[9][10]

Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Imidazo-pyridine pyrazole (18) | Gram-negative strains | < 1 | [9] |

| Hydrazide pyrazole (11) | S. aureus, K. planticola | 1.9 - 3.9 | [9] |

| Coumarin pyrazole (39) | S. aureus | 1 | [9] |

| Coumarin pyrazole (39) | Salmonella | 0.05 | [9] |

| Pyrazole carbothiohydrazide (21a) | S. aureus, E. coli | 62.5 - 125 | [11] |

| Pyrazole carbothiohydrazide (21a) | C. albicans, A. niger | 2.9 - 7.8 |[11] |

Neuroprotective Activity

Emerging research highlights the potential of pyrazole derivatives in treating neurological disorders, often by leveraging their anti-inflammatory properties.[12]

Mechanism of Action: In conditions like spinal cord injury (SCI), secondary inflammation mediated by microglial cells significantly contributes to neuronal damage.[13][14] Pyrazole derivatives have been shown to exert neuroprotective effects by suppressing the activation of microglia and reducing the expression of pro-inflammatory cytokines like Interleukin-6 (IL-6).[13][15] By mitigating this inflammatory cascade, these compounds can help protect neurons from further damage.[16]

Logical Relationship Diagram:

Caption: Neuroprotection via Anti-inflammatory Action.

Quantitative Data: Neuroprotective Activity of Pyrazole Derivatives

| Compound | Assay | Result | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 6g | IL-6 Suppression (BV2 microglia) | Potent inhibition | 9.562 | [13][14] |

| Dexamethasone (Ref.) | IL-6 Suppression (BV2 microglia) | Less potent than 6g | - | [13] |

| Celecoxib (Ref.) | IL-6 Suppression (BV2 microglia) | Less potent than 6g | - | [13] |

| Compound 7m | COX-2 Inhibition (SCI model) | Potent inhibition | 0.04 |[15] |

Protocols for Biological Evaluation

To validate the therapeutic potential of newly synthesized pyrazole derivatives, a series of robust biological assays are required. The choice of assay is critical and must be appropriate for the intended therapeutic application.

Causality in Assay Selection: For anticancer screening, the MTT assay is a widely accepted first-line method. It measures the metabolic activity of cells, which correlates with cell viability. A reduction in metabolic activity in the presence of a compound indicates cytotoxicity.[17] For in-vivo anti-inflammatory testing, the carrageenan-induced paw edema model is a standard and reproducible assay for acute inflammation, allowing researchers to assess a compound's ability to reduce swelling in a living organism.[7]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the steps to assess the cytotoxicity of pyrazole derivatives against a human cancer cell line.[17][18]

-

Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media until it reaches 80-90% confluency.

-

Seeding: Trypsinize the cells and seed them into a 96-well plate at a density of approximately 5,000-10,000 cells per well. Allow the cells to adhere overnight in an incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the pyrazole test compounds and a reference drug (e.g., Doxorubicin) in the culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include wells with untreated cells as a control.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol describes a standard method for evaluating acute anti-inflammatory activity in rodents.[3][7]

-

Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

-

Grouping and Fasting: Divide the animals into groups (n=6), including a control group, a standard drug group (e.g., Diclofenac), and test groups for different doses of the pyrazole derivative. Fast the animals overnight before the experiment.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before the carrageenan injection. The control group receives only the vehicle.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Biological Evaluation Workflow

Sources

- 1. jchr.org [jchr.org]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 8. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 11. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researcher.manipal.edu [researcher.manipal.edu]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation | Semantic Scholar [semanticscholar.org]

- 17. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis and Characterization of Novel Pyrazole Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy and Future Promise of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] First synthesized by Ludwig Knorr in 1883, its derivatives have become foundational components in a vast array of therapeutic agents, a testament to their versatile physicochemical properties and diverse biological activities.[3][4] The presence of the pyrazole moiety in numerous FDA-approved drugs—such as the anti-inflammatory celecoxib, the anticoagulant apixaban, and the anti-obesity agent rimonabant—underscores its profound impact on modern medicine.[2]

This guide is designed not as a mere collection of protocols, but as a technical narrative from the perspective of a senior application scientist. We will delve into the causality behind experimental choices, explore both classical and contemporary synthetic strategies, and detail the multi-faceted approach required for robust characterization. Our objective is to equip researchers with the foundational knowledge and practical insights necessary to confidently design, synthesize, and validate novel pyrazole-based entities for drug discovery and development.

Part 1: The Architectural Blueprint: Strategies for Pyrazole Ring Synthesis

The construction of the pyrazole core is a well-trodden path in organic chemistry, yet one that continues to evolve. The choice of synthetic route is a critical decision, dictated by factors such as the availability of starting materials, desired substitution patterns, and scalability. Modern synthetic efforts increasingly prioritize efficiency, atom economy, and sustainability.[5][6][7]

The Classical Cornerstone: The Knorr Pyrazole Synthesis

The Knorr synthesis, a reaction of 1,3-dicarbonyl compounds with hydrazines, remains one of the most fundamental and widely used methods for pyrazole construction.[8][9]

Causality & Rationale: Its prevalence is rooted in the commercial availability of a vast library of 1,3-dicarbonyls and substituted hydrazines, allowing for rapid generation of diverse pyrazole analogues. The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[9][10] A key consideration is regioselectivity; the reaction of an unsymmetrical 1,3-dicarbonyl can lead to a mixture of two regioisomeric pyrazoles, which can complicate purification and analysis.[11]

Caption: Simplified workflow of the Knorr Pyrazole Synthesis.

The Versatile Precursor: Synthesis from Chalcones

Chalcones (α,β-unsaturated ketones) are excellent precursors for synthesizing highly substituted pyrazoles.[12][13]

Causality & Rationale: This method involves the cyclocondensation reaction of a chalcone with a hydrazine derivative. The reaction is initiated by the nucleophilic attack of the hydrazine on the β-carbon of the chalcone (a Michael addition), followed by intramolecular cyclization and oxidation.[14] The true value of this approach lies in the ease of chalcone synthesis via the Claisen-Schmidt condensation of aldehydes and ketones, which allows for two distinct points of diversity in the final pyrazole product.[14][15]

Modern & Efficient Methodologies

While classical methods are robust, contemporary research focuses on improving efficiency, yield, and environmental footprint.

-

1,3-Dipolar Cycloaddition: This powerful reaction involves the cycloaddition of a diazo compound (or an in-situ generated equivalent like a tosylhydrazone) with an alkyne.[16][17] It offers a highly convergent and often regioselective route to pyrazoles that might be difficult to access through condensation methods.[16][18]

-

Multi-Component Reactions (MCRs): MCRs combine three or more starting materials in a single pot to form the final product, incorporating most of the atoms from the reactants.[19] This approach is highly valued for its operational simplicity, reduction of waste, and ability to rapidly build molecular complexity, making it ideal for generating compound libraries for screening.[3][5]

-

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to pyrazole synthesis.[5][6][7][20]

-

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often improving yields and minimizing side product formation by providing rapid, uniform heating.[21][22][23][24][25]

-

Ultrasound-Assisted Synthesis: Sonication provides energy through acoustic cavitation, which can enhance reaction rates under milder conditions than conventional heating.[22][23]

-

Sustainable Solvents & Catalysts: The use of water, deep eutectic solvents (DESs), or solvent-free conditions, coupled with recyclable catalysts, is a major focus for reducing the environmental impact of synthesis.[6][7][13]

-

| Strategy | Key Advantages | Key Considerations | Typical Use Case |

| Knorr Synthesis | Robust, wide substrate scope, readily available starting materials.[8][9] | Potential for regioisomeric mixtures with unsymmetrical dicarbonyls.[11] | Rapid generation of diverse analogues for initial screening. |

| From Chalcones | High versatility, two points of diversification, easy precursor synthesis.[12][26] | Requires an oxidation step to form the aromatic pyrazole from the initial pyrazoline. | Creating libraries with varied aryl substituents at two positions. |

| 1,3-Dipolar Cycloaddition | High convergency and regioselectivity, access to unique substitution patterns.[16][18] | May require handling of potentially unstable diazo compounds.[16] | Targeted synthesis of specific, complex pyrazole isomers. |